molecular formula C18H16N2O5S B2843911 Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-79-5

Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2843911
CAS No.: 946276-79-5
M. Wt: 372.4
InChI Key: VNEREYMURZIDSM-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a benzene ring. The molecule is substituted at position 2 with a 3,5-dimethoxybenzamido group and at position 6 with a methyl carboxylate ester.

Properties

IUPAC Name

methyl 2-[(3,5-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-12-6-11(7-13(9-12)24-2)16(21)20-18-19-14-5-4-10(17(22)25-3)8-15(14)26-18/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEREYMURZIDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles with carboxylic acid derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolines or other reduced derivatives.

  • Substitution Reactions: The methoxy groups and carboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides or sulfones.

  • Reduction Products: Thiazolines or other reduced derivatives.

  • Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and as a potential lead compound in drug discovery.

Medicine: In medicine, Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate may be explored for its therapeutic potential. Its structural similarity to other biologically active compounds suggests it could be a candidate for the development of new drugs.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and functional differences between Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate and related compounds:

Compound Core Structure Key Substituents Functional Groups Reported Applications/Properties References
This compound Benzo[d]thiazole 3,5-Dimethoxybenzamido (position 2), methyl carboxylate (position 6) Amide, ester, methoxy Not explicitly stated (inferred: potential kinase inhibition) N/A
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-... Thiazole Ethoxycarbonylamino, hydroxy, phenyl Carbamate, amide, hydroxyl Antiviral or protease inhibition
4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2yl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide Benzothiazine Methoxy, methyl, sulfone Sulfone, amide, methoxy Impurity in meloxicam (anti-inflammatory drug)
Bis(thiazol-5-ylmethyl) dicarbamate (Compound w) Thiazole Bis-carbamate, hydroxy, phenyl Carbamate, hydroxyl Multivalent enzyme inhibitors

Key Observations:

Benzothiazine derivatives (e.g., meloxicam-related compounds) often exhibit sulfone groups, which are absent in the target compound but critical for anti-inflammatory activity .

Substituent Impact :

  • The 3,5-dimethoxybenzamido group in the target compound may improve lipophilicity compared to carbamate-substituted analogs (e.g., ’s compounds), which prioritize hydrolytic stability for prolonged activity .
  • Methyl carboxylate esters (position 6) are less sterically hindered than bulky t-butyl or isobutoxy groups (e.g., compounds q and r in ), suggesting better metabolic processing .

Analytical Data :

  • Impurity profiling of thiazole derivatives () indicates that methoxy and methyl groups influence UV absorption maxima (e.g., 260–350 nm). The target compound’s 3,5-dimethoxy substituents likely shift its λmax compared to simpler thiazoles .

Q & A

Q. What are the key steps in synthesizing Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate?

The synthesis involves a multi-step process starting with the preparation of a benzo[d]thiazole-6-carboxylate scaffold. A critical step is the introduction of the 3,5-dimethoxybenzamido group via amide coupling. For example, intermediates such as 6a-6f (with varying substituents) are first synthesized, followed by reaction with 3,5-dimethoxybenzoyl chloride under reflux conditions in a polar aprotic solvent (e.g., DMF or THF). Purification via column chromatography and crystallization ensures high purity . Reaction optimization, including catalyst selection (e.g., DCC or EDC for amide bond formation), is essential to achieve yields >70% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzothiazole core, methoxy groups, and amide linkage. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography (using SHELX software) may resolve structural ambiguities in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during amide coupling?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
  • Catalyst use : Carbodiimides (e.g., EDC) with HOBt as an additive improve coupling efficiency.
  • Temperature control : Reflux at 80–100°C accelerates reaction kinetics without degrading thermally sensitive groups.
  • Stoichiometry : A 1.2:1 molar ratio of 3,5-dimethoxybenzoyl chloride to the amine precursor minimizes unreacted starting material .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Structural modification : Introducing solubilizing groups (e.g., PEG chains) or protecting labile moieties (e.g., methyl ester hydrolysis to carboxylic acid).
  • Formulation optimization : Using liposomal delivery systems to enhance bioavailability.
  • Pharmacodynamic profiling : Comparing target engagement in cell-based assays vs. animal models using radiolabeled analogs .

Q. How does the electronic nature of the 3,5-dimethoxybenzamido group influence reactivity in nucleophilic substitution?

The methoxy groups are strong electron-donating substituents, activating the benzamido ring toward electrophilic aromatic substitution. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce stability under acidic conditions. Computational studies (DFT) predict partial charge distribution, guiding regioselective modifications .

Q. What computational methods are suitable for predicting binding affinity to targets like SARS-CoV-2 3CL protease?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions. Key parameters include:

  • Binding free energy calculations : MM-PBSA/GBSA methods quantify affinity.
  • Pharmacophore mapping : Identifies critical H-bond donors/acceptors (e.g., amide and ester groups) aligning with the protease active site .

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